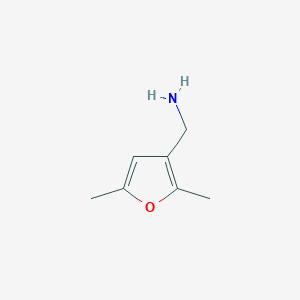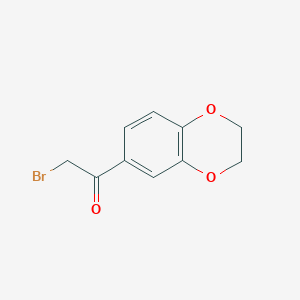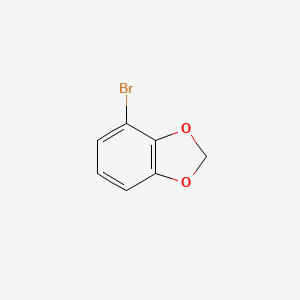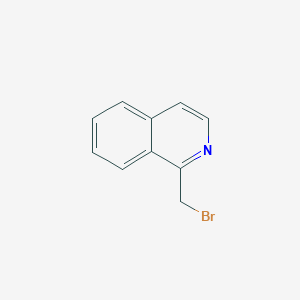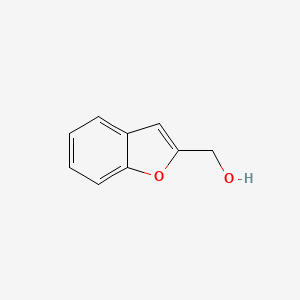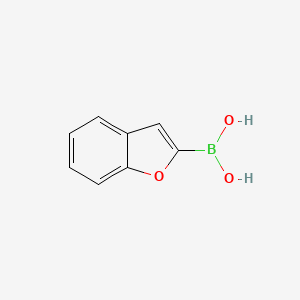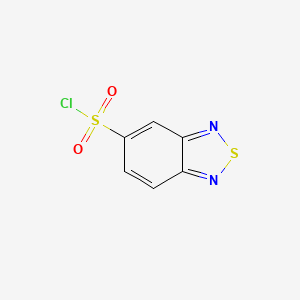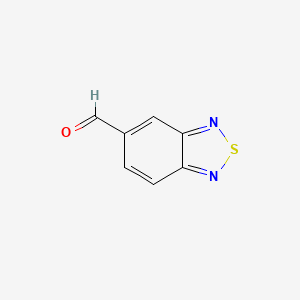
3-bromo-9-methyl-9H-carbazole
Descripción general
Descripción
3-Bromo-9-methyl-9H-carbazole is a chemical compound with the CAS Number: 91828-08-9 . It has a linear formula of C13H10BrN and a molecular weight of 260.13 . This compound is solid in physical form .
Synthesis Analysis
The synthesis of 3-Bromo-9H-carbazole involves the use of N-bromosuccinimide in dimethylformamide . A solution of N-bromosuccinimide is added dropwise to a solution of carbazole in dimethylformamide at 0°C. The reaction mixture is then stirred at room temperature for 24 hours .Molecular Structure Analysis
The molecular structure of 3-Bromo-9-methyl-9H-carbazole is represented by the Inchi Code: 1S/C13H10BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,1H3 . The key for this Inchi Code is HQENVGAILUHBND-UHFFFAOYSA-N .Chemical Reactions Analysis
Carbazole derivatives, including 3-Bromo-9H-carbazole, are known for their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis
3-Bromo-9-methyl-9H-carbazole has a boiling point of 76-79°C . It is stored at ambient temperature and is sealed in dry conditions .Aplicaciones Científicas De Investigación
Organic Synthesis
3-Bromo-9H-carbazole is a popular building block for the synthesis of various organic compounds . It’s used in the synthesis of a wide range of organic materials due to its unique structure and properties .
Dopant Materials
This compound is often used in the synthesis of dopant materials . Dopant materials are substances that are introduced into semiconductors to modify their properties, making them suitable for specific applications .
Host Materials
In addition to being used as a dopant, 3-bromo-9H-carbazole is also used in the synthesis of host materials . These materials are used in various applications, including in the creation of organic light-emitting diodes (OLEDs) .
Opto-Electronic Devices
The compound is used in the development of opto-electronic devices . These devices, which include OLEDs, rely on the interaction between optical and electrical processes .
Bio-Chemo Sensors
3-Bromo-9H-carbazole is used in the development of bio-chemo sensors . These sensors are used to detect specific chemical or biological substances .
Phosphorescent OLEDs
One of the most significant applications of 3-bromo-9H-carbazole is in the creation of highly efficient phosphorescent OLEDs . These devices are used in a variety of applications, including display technology .
7. Thermally Activated Delayed Fluorescence (TADF) OLEDs In addition to phosphorescent OLEDs, 3-bromo-9H-carbazole is also used in the development of TADF OLEDs . These devices are known for their high efficiency and are used in a variety of applications .
Life Science Research
3-Bromo-9H-carbazole is used as a biochemical reagent in life science research . It can be used as a biological material or organic compound for related studies .
Mecanismo De Acción
Target of Action
3-Bromo-9-methyl-9H-carbazole is a biochemical used in proteomics research . It is an aryl hydrocarbon receptor agonist . The aryl hydrocarbon receptor (AhR) is a protein that regulates the expression of several genes involved in cell growth and differentiation, and immune response.
Mode of Action
As an AhR agonist, 3-bromo-9-methyl-9H-carbazole binds to the AhR, activating it. The activated AhR then translocates to the nucleus, where it binds to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of AhR leads to the induction of various enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. This can result in the metabolism and detoxification of harmful substances, or in some cases, the bioactivation of procarcinogens .
Pharmacokinetics
It is known to be slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilicity (LogP = 4.09400 ) suggests that it may readily cross biological membranes, potentially influencing its distribution and bioavailability .
Result of Action
The activation of AhR by 3-bromo-9-methyl-9H-carbazole can lead to various cellular responses, depending on the cell type and the specific genes that are induced. These responses can include changes in cell growth and differentiation, immune response, and xenobiotic metabolism .
Action Environment
Environmental factors can influence the action of 3-bromo-9-methyl-9H-carbazole. For example, its solubility in water can affect its absorption and distribution in the body . Additionally, its stability may be influenced by factors such as pH and temperature.
Safety and Hazards
The safety information for 3-Bromo-9-methyl-9H-carbazole includes the following hazard statements: H302-H312-H332 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P312-P322-P330-P363-P501 .
Propiedades
IUPAC Name |
3-bromo-9-methylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQENVGAILUHBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369558 | |
| Record name | 3-bromo-9-methyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-9-methyl-9H-carbazole | |
CAS RN |
91828-08-9 | |
| Record name | 3-bromo-9-methyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-9-methyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)
